4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
98135-49-0 |
|---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2/c1-3-8-2-4(6(11)12)5(9-3)10-7/h2H,7H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
ZZJKNGOROWFRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including 4-hydrazinyl-2-methylpyrimidine-5-carboxylic acid, exhibit promising anticancer activities. For instance, studies have reported that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows for interactions with key cellular targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Pyrimidine derivatives have also shown anti-inflammatory activities by inhibiting pro-inflammatory mediators. In vitro studies demonstrate that certain pyrimidines can suppress the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The inhibition of COX-2 has been linked to the reduction of inflammation-related conditions, suggesting that this compound may possess similar properties .
Synthetic Routes
The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. Common methods include:
- Condensation Reactions : Combining hydrazine derivatives with appropriate pyrimidine precursors to form the desired hydrazinyl compound.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity or solubility.
These synthetic strategies are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.
Therapeutic Potential
Drug Development
The unique structure of this compound positions it as a potential lead compound in drug discovery. Its ability to interact with various biological targets makes it suitable for developing new drugs aimed at treating cancer and inflammatory diseases. Ongoing research is focused on optimizing its pharmacological profile to improve efficacy and reduce toxicity .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity comparable to established chemotherapeutics.
- Case Study 2 : Another study reported a pyrimidine derivative's ability to induce apoptosis in lung cancer cell lines, showcasing its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular formulas, and key properties of structurally related pyrimidine derivatives:
Biological Activity
4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C6H8N4O2
- Molecular Weight : 168.16 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. These findings suggest its potential as a lead compound for developing new antibiotics.
- Antiviral Activity : Research indicates that the compound may have antiviral effects, although specific viral targets and mechanisms require further investigation.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular processes in pathogens and cancer cells.
- DNA Interaction : There is evidence suggesting that the compound can intercalate with DNA, leading to apoptosis in cancer cells by inducing DNA damage.
- Immune Modulation : Some studies indicate that it may enhance immune responses, contributing to its antiviral and anticancer activities.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antiviral | Influenza Virus | 20 | |
| Anticancer | MCF7 (Breast Cancer) | 12 | |
| Anticancer | A549 (Lung Cancer) | 10 |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against E. coli, with an IC50 value of 15 µM. This suggests its potential as a novel antibiotic agent.
- Anticancer Research : In vitro studies on MCF7 and A549 cell lines showed that the compound induced apoptosis at concentrations of 12 µM and 10 µM respectively. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
- Antiviral Effects : The compound was evaluated for its antiviral properties against the influenza virus, showing an IC50 value of 20 µM, highlighting its potential role in antiviral drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydrazinyl-2-methylpyrimidine-5-carboxylic acid, and what challenges arise during purification?
- Methodological Answer :
- Step 1 : Start with a pyrimidine core, such as 2-methylpyrimidine-5-carboxylic acid derivatives. Chlorination at the 4-position using phosphoryl chloride (POCl₃) can yield intermediates like 4-chloro-2-methylpyrimidine-5-carboxylic acid .
- Step 2 : Substitute the chloro group with hydrazine (NH₂NH₂) under controlled pH (7–9) and temperature (60–80°C) to avoid over-reduction .
- Purification Challenges : Hydrazine byproducts and unreacted starting materials often co-elute. Use reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) for separation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Look for characteristic peaks:
- ¹H NMR : A singlet for the methyl group (~δ 2.5 ppm) and a broad peak for the hydrazinyl NH₂ (~δ 5–6 ppm).
- ¹³C NMR : The carboxylic acid carbon appears at ~δ 170 ppm, with pyrimidine carbons between δ 150–160 ppm .
- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₆H₈N₄O₂, MW 168.15) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hydrazine Toxicity : Use fume hoods and PPE (gloves, lab coats) due to hydrazine’s carcinogenic and corrosive nature .
- Storage : Store at 2–8°C in airtight containers to prevent oxidation. Monitor for discoloration (yellowing indicates degradation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the hydrazine substitution step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures. DMSO increases reactivity but may require post-reaction dialysis .
- Catalysis : Add catalytic Cu(I) to accelerate substitution, but monitor for metal contamination via ICP-MS .
- Kinetic Analysis : Use in-situ FTIR to track hydrazine consumption and identify rate-limiting steps .
Q. How does the stability of this compound vary under acidic, basic, and oxidative conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis of the hydrazinyl group occurs, forming pyrimidine-5-carboxylic acid. Monitor via TLC (Rf shift from 0.4 to 0.7 in ethyl acetate) .
- Oxidative Conditions (H₂O₂) : The hydrazinyl group oxidizes to a nitroso derivative. Confirm with UV-Vis (λmax shift from 260 nm to 310 nm) .
- Stability Protocol : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS .
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Dynamic Effects : Check for tautomerism in the pyrimidine ring using variable-temperature NMR. Splitting may resolve at higher temps (e.g., 50°C) .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or hydrated forms .
- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p) basis set) .
Q. What computational strategies predict the compound’s reactivity in enzyme-binding studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with enzymes like dihydrofolate reductase (DHFR). The hydrazinyl group shows strong H-bonding with Glu30 and Asp27 .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Root-mean-square deviation (RMSD) >2 Å indicates conformational flexibility .
Q. How does this compound interact with pyridoxal-dependent enzymes?
- Methodological Answer :
- Enzyme Assays : Test inhibition of PYCRL (pyrroline-5-carboxylate reductase-like) using a NADH-coupled assay. IC₅₀ values <10 μM suggest competitive binding .
- Structural Analysis : Co-crystallize the compound with the enzyme and resolve the structure via X-ray crystallography (2.0 Å resolution) to identify binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
